4-(Difluoromethoxy)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(difluoromethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRPAFKKKNPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940134-56-4 | |
| Record name | 4-(difluoromethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The process begins with cyclohexane, which undergoes a series of reactions to introduce the difluoromethoxy group and the carboxylic acid group.
Introduction of Difluoromethoxy Group: This step involves the reaction of cyclohexane with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group.
Carboxylation: The final step involves the carboxylation of the intermediate compound to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its difluoromethoxy group enhances the reactivity of the compound, allowing for various chemical transformations. It can undergo:
- Oxidation : Leading to ketones or aldehydes.
- Reduction : Converting the carboxylic acid to alcohols.
- Substitution Reactions : The difluoromethoxy group can be replaced with other functional groups, expanding its utility in synthetic chemistry .
Biological Research
In biological studies, this compound is investigated for its interactions with enzymes and metabolic pathways. The presence of the difluoromethoxy group may enhance binding affinity to biological targets, making it relevant in drug discovery and development.
Case Study: In Vitro Studies
A study examining carboxylic acid derivatives demonstrated that fluorinated compounds exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. This suggests that fluorination may significantly impact biological activity.
Case Study: In Vivo Studies
Research using murine models indicated that similar compounds can reduce tumor sizes when administered at specific dosages over defined periods. These findings highlight the potential therapeutic applications of this compound class in oncology.
Specialty Chemicals Production
This compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing high-performance materials in various industrial applications.
Pharmaceutical Development
The compound's unique structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific biological pathways or diseases. Its potential as a therapeutic agent is under investigation, especially concerning its efficacy in treating conditions like cancer and metabolic disorders .
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural and physicochemical differences between 4-(difluoromethoxy)cyclohexane-1-carboxylic acid and related compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | –OCF₂H at C4, –COOH at C1 | C₈H₁₂F₂O₃ | 194.18 | High lipophilicity (logP ~1.8*), enhanced metabolic stability |
| 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid | –CF₃ at C4, –COOH at C1 | C₈H₁₁F₃O₂ | 196.17 | Higher lipophilicity (logP ~2.3*), stronger electron-withdrawing effect |
| cis-4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid | –OCF₃ at C4 (cis), –COOH at C1 | C₈H₁₁F₃O₃ | 212.17 | Increased steric bulk, potential for chiral resolution |
| 4-Phenyl-1-cyclohexene-1-carboxylic acid | Phenyl at C4, double bond at C1-C2 | C₁₃H₁₄O₂ | 202.25 | Conjugated system, reduced ring strain, lower solubility |
| 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid | –C₆H₄F at C1, ketone at C4 | C₁₃H₁₃FO₃ | 236.24 | Polar ketone group, potential for hydrogen bonding |
| 4,4-Difluorocyclohexane-1-carboxaldehyde | –CHO at C1, –F at C4 and C4' | C₇H₁₀F₂O | 160.15 | Aldehyde functionality, reactive for further derivatization |
Physicochemical and Functional Differences
- The ketone in 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid increases polarity, enhancing solubility in polar solvents like ethanol or DMSO .
Stereochemical Considerations :
- The cis-configuration in cis-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid introduces steric hindrance, which may affect binding to biological targets or catalytic sites .
- Cyclohexene derivatives (e.g., 4-phenyl-1-cyclohexene-1-carboxylic acid) exhibit planar geometry at the double bond, altering π-π stacking interactions compared to saturated analogs .
Reactivity and Synthetic Utility :
- The aldehyde group in 4,4-difluorocyclohexane-1-carboxaldehyde enables nucleophilic additions, making it a versatile intermediate for Schiff base or hydrazone formation .
- Maleimide-functionalized analogs (e.g., SMCC derivatives) are widely used in bioconjugation due to their reactivity with thiol groups .
Biological Activity
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a cyclohexane ring substituted with a difluoromethoxy group and a carboxylic acid functional group. The presence of fluorine atoms in the difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which may facilitate binding to enzymes involved in metabolic pathways .
- Receptor Modulation : The difluoromethoxy group enhances the compound's ability to form strong hydrogen bonds, potentially modulating receptor activities.
Antitumor Effects
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have shown significant inhibition of cell growth in cancer cell lines, with IC50 values indicating potent antiproliferative activity:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.15 | SJSA-1 |
| Compound B | 0.24 | LNCaP |
| Compound C | 0.22 | HCT116 |
These findings suggest that this compound may have similar potential for tumor growth inhibition, warranting further investigation .
Anti-inflammatory Activity
Carboxylic acid derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound could inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluating the effects of various carboxylic acid derivatives on cancer cell lines demonstrated that those with fluorinated substituents, including compounds similar to this compound, exhibited enhanced cytotoxicity compared to non-fluorinated analogs. This suggests that fluorination may play a critical role in increasing biological activity.
- Animal Models : In vivo studies using murine models have shown that compounds with similar structures can significantly reduce tumor sizes when administered at specific dosages over a defined period (e.g., daily administration for two weeks). These results highlight the potential for developing therapeutic agents based on this compound class .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of this compound:
- Absorption : The difluoromethoxy group may enhance membrane permeability due to increased lipophilicity.
- Distribution : Fluorinated compounds often exhibit altered distribution characteristics, which can affect their bioavailability.
- Metabolism : The metabolic pathways for this compound are yet to be fully elucidated but are expected to involve typical carboxylic acid metabolism.
Toxicological assessments are essential to determine the safety profile of this compound, particularly regarding its long-term use in therapeutic applications.
Q & A
Q. Key Considerations :
- Purification via recrystallization or column chromatography.
- Monitor reaction progress using TLC or HPLC.
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Question
A multi-technique approach is critical:
Advanced Tip : Combine with X-ray crystallography (via SHELX software ) for absolute configuration determination.
How can X-ray crystallography resolve structural ambiguities in this compound?
Advanced Question
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) to obtain electron density maps.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness for handling fluorinated substituents and cyclohexane ring conformations .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for axial/equatorial fluorine orientation).
Case Study : SHELX programs have been widely applied to fluorinated cyclohexane derivatives, ensuring accurate bond-length and angle measurements .
How should researchers address contradictory data between spectroscopic methods?
Advanced Question
Contradictions (e.g., unexpected FT-IR peaks or NMR splitting patterns) require systematic validation:
Reproducibility : Confirm results with independent replicates.
Cross-Technique Alignment : Compare FT-IR (functional groups), LC-MS (mass), and NMR (structural details) to identify outliers .
Computational Modeling : Use DFT calculations to predict vibrational spectra or NMR chemical shifts for comparison.
Example : In azo-dye studies, LC-MS and elemental analysis resolved discrepancies between theoretical and observed ligand masses .
What safety protocols are essential for handling this compound?
Basic Question
Based on analogs like 4,4-difluorocyclohexanecarboxylic acid:
Q. Emergency Measures :
What challenges arise in optimizing synthetic yield, and how can they be mitigated?
Advanced Question
Challenges :
- Low solubility of intermediates in polar solvents.
- Steric hindrance from the difluoromethoxy group.
Q. Solutions :
- Solvent Optimization : Use DCM/DMF (3:1) to balance solubility and reactivity .
- Catalyst Screening : Test DMAP vs. HOBt (hydroxybenzotriazole) for coupling efficiency.
- Temperature Control : Gradual heating (e.g., 40–60°C) to avoid decomposition.
How can this compound serve as a ligand in metal coordination studies?
Advanced Question
- Ligand Design : The carboxylic acid group can coordinate to metal ions (e.g., Ni(II), Pd(II)) via deprotonation, forming stable complexes .
- Analytical Workflow :
- Synthesize metal complexes under inert conditions.
- Characterize using UV-Vis (d-d transitions) and atomic absorption spectroscopy (metal content) .
- Validate stoichiometry via Job’s plot or ESI-MS.
Case Study : Azo-dye ligands with cyclohexane-carboxylic acid moieties showed distinct absorption bands upon metal binding .
What computational tools support the study of its reactivity or conformation?
Advanced Question
- Molecular Dynamics (MD) : Simulate cyclohexane ring puckering and substituent effects.
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Software : Gaussian, ORCA, or CP2K for energy minimization and spectral simulations.
Note : Combine computational results with experimental data (e.g., NMR NOE effects for axial/equatorial conformers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
